molecular formula C25H32N4O3S B2749912 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 477303-32-5

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2749912
CAS RN: 477303-32-5
M. Wt: 468.62
InChI Key: VDZKRZDBOPSMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of substituted adamantanes, like the compound , is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique and complex. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are unique due to their structure. They are known for their high reactivity, which offers extensive opportunities for their utilization in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of adamantane derivatives involves the generation of adamantyl radicals . These radicals are produced via the homolysis of peroxides and then propagated according to a specific mechanism .

Future Directions

The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives . There is also a focus on creating and utilizing new materials based on natural and synthetic nanodiamonds . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .

properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c1-2-32-22(30)16-33-24-28-27-21(29(24)15-17-6-4-3-5-7-17)14-26-23(31)25-11-18-8-19(12-25)10-20(9-18)13-25/h3-7,18-20H,2,8-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZKRZDBOPSMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.